Tert-butyl 4-bromo-2-methylbutanoate
Description
Structure
3D Structure
Properties
CAS No. |
1210410-44-8 |
|---|---|
Molecular Formula |
C9H17BrO2 |
Molecular Weight |
237.13 g/mol |
IUPAC Name |
tert-butyl 4-bromo-2-methylbutanoate |
InChI |
InChI=1S/C9H17BrO2/c1-7(5-6-10)8(11)12-9(2,3)4/h7H,5-6H2,1-4H3 |
InChI Key |
ANVAROJPEJVBHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCBr)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl 4 Bromo 2 Methylbutanoate
Direct Bromination Approaches
Direct bromination strategies aim to introduce a bromine atom at the α-position of the carbonyl group in a single step from a non-brominated precursor. These methods can be advantageous in terms of atom economy and step efficiency.
Radical Bromination Pathways
Radical bromination offers a direct route to α-halogenated esters through the use of a radical initiator and a bromine source. N-bromosuccinimide (NBS) is a commonly employed reagent for this purpose, as it provides a low concentration of bromine radicals, which can selectively abstract a hydrogen atom from the α-position of the carbonyl compound. masterorganicchemistry.comyoutube.com The reaction is typically initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. organic-chemistry.org
The general mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts an α-hydrogen from the tert-butyl 2-methylbutanoate, leading to the formation of a resonance-stabilized enolate radical. Subsequent reaction with a bromine molecule (generated in situ from the reaction of HBr with NBS) yields the desired tert-butyl 4-bromo-2-methylbutanoate and a new bromine radical, thus propagating the chain reaction.
| Reagent/Condition | Role | Typical Example |
| N-bromosuccinimide (NBS) | Bromine source | Provides a low, constant concentration of Br2 |
| Radical Initiator (AIBN, Benzoyl Peroxide) | Initiates the reaction | Generates initial bromine radicals |
| Solvent (e.g., CCl4) | Reaction medium | Inert solvent that does not interfere with the radical chain reaction |
| Light (optional) | Energy source | Can be used to initiate the homolysis of NBS |
While this method is theoretically feasible, the direct radical bromination of esters can sometimes lead to a mixture of products due to competing reactions at other positions in the molecule. The selectivity of the reaction is influenced by the stability of the resulting radical intermediate.
α-Bromination of Carboxylic Acids followed by Esterification
A more controlled and widely used approach for the synthesis of α-bromo esters is a two-step process involving the α-bromination of the corresponding carboxylic acid, followed by esterification. The Hell-Volhard-Zelinskii (HVZ) reaction is the classic method for the α-bromination of carboxylic acids. wikipedia.orgalfa-chemistry.commasterorganicchemistry.comlibretexts.org
In the HVZ reaction, the carboxylic acid, in this case, 2-methylbutanoic acid, is treated with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr3). wikipedia.org The PBr3 converts the carboxylic acid into an acyl bromide, which can then tautomerize to its enol form. This enol intermediate readily reacts with bromine at the α-position to yield the α-bromo acyl bromide. Subsequent reaction with water would yield 4-bromo-2-methylbutanoic acid. However, for the synthesis of the target ester, the intermediate α-bromo acyl bromide can be directly reacted with tert-butanol (B103910).
Esterification of 4-bromo-2-methylbutanoic Acid
Once 4-bromo-2-methylbutanoic acid is obtained, the final step is the formation of the tert-butyl ester. The bulky nature of the tert-butyl group presents a challenge for traditional esterification methods.
Acid-Catalyzed Esterification with Tert-butanol
Direct acid-catalyzed esterification, such as the Fischer esterification, is generally not efficient for the synthesis of tert-butyl esters. organic-chemistry.org The reaction conditions, which typically involve strong acids and elevated temperatures, can lead to the dehydration of tert-butanol to isobutylene, resulting in low yields of the desired ester. organic-chemistry.org
Coupling Reagent-Mediated Esterification
To overcome the limitations of acid-catalyzed methods, coupling reagent-mediated esterification is the preferred approach for synthesizing tert-butyl esters. The Steglich esterification is a mild and effective method that utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgnih.gov
In this process, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form an even more reactive acylpyridinium species. This species is then readily attacked by the sterically hindered tert-butanol to form the desired this compound and dicyclohexylurea (DCU), which precipitates out of the reaction mixture. organic-chemistry.org
| Reagent | Role |
| 4-bromo-2-methylbutanoic acid | Acid component |
| Tert-butanol | Alcohol component |
| Dicyclohexylcarbodiimide (DCC) | Coupling agent |
| 4-Dimethylaminopyridine (DMAP) | Catalyst |
A general procedure for the Steglich esterification involves dissolving the carboxylic acid, tert-butanol, and a catalytic amount of DMAP in an inert solvent, such as dichloromethane. The mixture is cooled, and DCC is added. The reaction is then allowed to warm to room temperature and stirred until completion. The precipitated DCU is removed by filtration, and the desired ester is isolated from the filtrate through standard workup and purification procedures. orgsyn.org
Multi-Step Synthetic Sequences
A reliable and commonly employed multi-step synthesis of this compound involves the combination of the Hell-Volhard-Zelinskii reaction and a subsequent coupling reagent-mediated esterification.
α-Bromination of 2-methylbutanoic acid: 2-methylbutanoic acid is subjected to the Hell-Volhard-Zelinskii reaction conditions, using bromine and a catalytic amount of phosphorus tribromide, to produce 4-bromo-2-methylbutanoic acid. wikipedia.org
Esterification with tert-butanol: The resulting 4-bromo-2-methylbutanoic acid is then esterified with tert-butanol using the Steglich esterification protocol with DCC and DMAP to yield the final product, this compound. organic-chemistry.orgorgsyn.org
| Step | Reaction | Key Reagents | Intermediate/Product |
| 1 | Hell-Volhard-Zelinskii Reaction | 2-methylbutanoic acid, Br2, PBr3 (cat.) | 4-bromo-2-methylbutanoic acid |
| 2 | Steglich Esterification | 4-bromo-2-methylbutanoic acid, tert-butanol, DCC, DMAP | This compound |
Construction of the Carbon Skeleton with Subsequent Halogenation and Esterification
This strategy involves assembling the core carbon structure first, followed by the introduction of the bromine atom and, finally, the formation of the tert-butyl ester. A common and efficient precursor for this approach is γ-valerolactone (a five-carbon lactone with a methyl group at the corresponding C2 position).
The synthesis proceeds in two main steps:
Ring-Opening Halogenation: The cyclic ester (lactone) is opened and halogenated simultaneously. This is typically achieved by treating γ-valerolactone with hydrobromic acid (HBr). The reaction cleaves the ester bond and results in the formation of 4-bromo-2-methylbutanoic acid. This step establishes both the carbon skeleton and the required halogenation at the terminal position.
Esterification: The resulting carboxylic acid is then esterified to form the final product. Due to the steric hindrance of the tert-butyl group, direct Fischer esterification with tert-butanol can be slow. A more effective method involves the reaction of the carboxylic acid with isobutene under acidic catalysis. thieme.de This reaction proceeds readily as it involves the formation of a stable tert-butyl carbocation, which is then attacked by the carboxylate.
This sequence is advantageous as it uses readily available starting materials and introduces the sensitive tert-butyl ester group in the final step, avoiding its exposure to harsh conditions that could cause cleavage.
| Step | Starting Material | Reagents | Intermediate/Product | Key Transformation |
|---|---|---|---|---|
| 1 | γ-Valerolactone | Hydrobromic Acid (HBr) | 4-bromo-2-methylbutanoic acid | Lactone ring-opening and bromination |
| 2 | 4-bromo-2-methylbutanoic acid | Isobutene, H₂SO₄ (catalyst) | This compound | Tert-butyl ester formation |
Bromination of Precursors with an Intact Ester Group
An alternative methodology involves starting with a molecule that already contains the desired tert-butyl 2-methylbutanoate structure and then selectively introducing the bromine atom at the C4 position. This approach hinges on the ability to functionalize a specific position on the carbon chain without disturbing the existing ester group.
A practical precursor for this route is tert-butyl 4-hydroxy-2-methylbutanoate. This starting material can be synthesized from precursors like 2-methyl-1,4-butanediol. The key step in this pathway is the conversion of the terminal hydroxyl group into a bromide. The Appel reaction is a well-established method for this transformation, utilizing triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). rsc.org This reaction is known for its mild conditions, which are crucial for preserving the tert-butyl ester moiety that can be sensitive to acid-catalyzed cleavage. rsc.org
The reaction proceeds by the formation of a phosphonium (B103445) salt intermediate, which is then displaced by the bromide ion in an Sₙ2 reaction. This method provides a direct and high-yielding conversion of the alcohol to the desired alkyl bromide.
| Step | Starting Material | Reagents | Product | Key Transformation |
|---|---|---|---|---|
| 1 | Tert-butyl 4-hydroxy-2-methylbutanoate | Carbon Tetrabromide (CBr₄), Triphenylphosphine (PPh₃) | This compound | Hydroxyl to bromide conversion (Appel Reaction) |
Asymmetric Synthesis of Enantiopure this compound
The C2 carbon in this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). The synthesis of a single enantiomer (enantiopure synthesis) is critical in many applications, particularly in the pharmaceutical industry. Several strategies can be employed to achieve this.
Chiral Pool Synthesis: This approach utilizes a starting material that is already enantiopure. A suitable precursor is (R)- or (S)-γ-valerolactone, which can be derived from natural sources or prepared through asymmetric methods. By subjecting the enantiopure lactone to the ring-opening and esterification sequence described in section 2.3.1, the stereochemistry at the C2 position is retained throughout the synthesis, yielding the corresponding enantiopure product.
Enzymatic Resolution: This method starts with a racemic mixture of a precursor, such as 4-bromo-2-methylbutanoic acid. A specific enzyme, typically a lipase (B570770), is used to selectively catalyze a reaction on only one of the enantiomers. For instance, the enzyme could selectively esterify the (R)-acid to its methyl or ethyl ester, leaving the (S)-acid unreacted. The unreacted enantiopure acid can then be separated and converted to the desired tert-butyl ester.
Asymmetric Catalysis: A more advanced strategy involves creating the chiral center using a chiral catalyst. For example, an asymmetric reduction of a keto-ester precursor, such as tert-butyl 4-bromo-2-oxobutanoate, using a chiral reducing agent or a catalyst could produce enantiomerically enriched tert-butyl 4-bromo-2-hydroxybutanoate. nih.gov The resulting hydroxyl group would then need to be deoxygenated to yield the final product, a multi-step process that adds complexity but allows for the creation of either enantiomer by selecting the appropriate catalyst.
| Strategy | Principle | Typical Precursor | Key Advantage |
|---|---|---|---|
| Chiral Pool Synthesis | Transfer of existing chirality from a natural product. | Enantiopure γ-valerolactone | Direct, high enantiopurity if precursor is pure. |
| Enzymatic Resolution | Enzyme-catalyzed separation of a racemic mixture. | Racemic 4-bromo-2-methylbutanoic acid | Access to both enantiomers (one reacted, one unreacted). |
| Asymmetric Catalysis | Creation of the stereocenter using a chiral catalyst. | Prochiral keto-ester | High potential for catalytic efficiency and enantioselectivity. |
Reactivity and Mechanistic Investigations of Tert Butyl 4 Bromo 2 Methylbutanoate
Nucleophilic Substitution Reactions
The most reactive site in tert-butyl 4-bromo-2-methylbutanoate for nucleophilic substitution is the primary carbon bonded to the bromine atom. Due to the unhindered nature of this primary carbon and the fact that bromide is a good leaving group, the bimolecular nucleophilic substitution (SN2) mechanism is strongly favored. Unimolecular (SN1) pathways are highly unlikely as they would require the formation of a very unstable primary carbocation. libretexts.org
SN2 Reaction Pathways with Various Nucleophiles (e.g., nitrogen, oxygen, sulfur, carbon nucleophiles)
The reaction of this compound with a range of nucleophiles proceeds via a concerted, single-step SN2 mechanism. youtube.com In this process, the nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine atom (backside attack), leading to the displacement of the bromide ion and the formation of a new bond. masterorganicchemistry.com The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile. youtube.com
The versatility of this substrate is demonstrated by its reactivity with various classes of nucleophiles:
Nitrogen Nucleophiles: Amines, amides, and azides can readily displace the bromide to form new carbon-nitrogen bonds. For instance, reaction with ammonia (B1221849) or primary amines yields the corresponding 4-amino esters, which are valuable precursors for amino acids and heterocyclic compounds.
Oxygen Nucleophiles: Hydroxide (B78521) and alkoxide ions serve as effective oxygen nucleophiles. Reaction with sodium hydroxide would lead to the formation of tert-butyl 4-hydroxy-2-methylbutanoate. However, under strong basic conditions, hydrolysis of the ester group can be a competing reaction.
Sulfur Nucleophiles: Thiolates (RS⁻) are particularly potent nucleophiles and react efficiently with primary alkyl halides. They exhibit a strong preference for SN2 substitution over elimination, even when the thiolate is sterically hindered. The reaction with a thiol, such as sodium ethanethiolate, would yield the corresponding 4-(ethylthio)-2-methylbutanoate ester.
Carbon Nucleophiles: Reagents like cyanide ions (CN⁻) or enolates act as carbon nucleophiles, enabling the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis for extending carbon chains.
The general preference for SN2 reactions with various nucleophiles is summarized in the table below.
| Nucleophile Category | Example Nucleophile | Reagent Example | Expected Major Product |
| Nitrogen | Amine | NH₃ | Tert-butyl 4-amino-2-methylbutanoate |
| Oxygen | Alkoxide | NaOCH₂CH₃ | Tert-butyl 4-ethoxy-2-methylbutanoate |
| Sulfur | Thiolate | NaSCH₂CH₃ | Tert-butyl 4-(ethylthio)-2-methylbutanoate |
| Carbon | Cyanide | NaCN | Tert-butyl 4-cyano-2-methylbutanoate |
Stereochemical Outcomes of Nucleophilic Substitution
A defining characteristic of the SN2 mechanism is the inversion of stereochemistry at the electrophilic carbon center. masterorganicchemistry.com In the case of this compound, the reaction center (C-4) is not chiral. However, the molecule does possess a stereocenter at the C-2 position.
During an SN2 reaction at C-4, the nucleophile performs a backside attack relative to the C-Br bond. masterorganicchemistry.com This specific geometry of the transition state does not affect the configuration of the existing chiral center at C-2. Therefore, if the starting material is an enantiomerically pure sample, for example (R)-tert-butyl 4-bromo-2-methylbutanoate, the product of the SN2 reaction will retain the (R) configuration at the C-2 position. The stereochemical integrity of remote stereocenters is preserved in SN2 reactions.
Elimination Reactions
Elimination reactions provide an alternative pathway to nucleophilic substitution, leading to the formation of alkenes. These reactions involve the removal of a hydrogen atom from a β-carbon and the leaving group from the α-carbon.
E1 and E2 Pathways to Unsaturated Esters
For this compound, a primary alkyl halide, the bimolecular elimination (E2) pathway is the most relevant elimination mechanism. The unimolecular (E1) pathway is not favored because it requires the formation of a high-energy, unstable primary carbocation intermediate. lumenlearning.com
The E2 reaction is a concerted process where a base removes a proton from the β-carbon (C-3) at the same time as the bromide leaving group departs and a π-bond is formed between C-3 and C-4. ucsb.edu This mechanism requires a strong base. lumenlearning.com The reaction would lead to the formation of tert-butyl 2-methylbut-3-enoate.
Competition between Substitution and Elimination
For primary alkyl halides like this compound, SN2 reactions are generally the predominant pathway when a good nucleophile that is not a strong base is used. libretexts.org However, the E2 reaction can become a significant competitive pathway, and even the major pathway, under specific conditions. sparknotes.comchemistrysteps.com
The outcome of the competition between SN2 and E2 is primarily influenced by the nature of the attacking species and steric hindrance:
Basicity vs. Nucleophilicity: Strong, non-bulky bases that are also good nucleophiles (e.g., hydroxide, methoxide) will primarily lead to the SN2 product. While some E2 product may form, substitution is favored for unhindered primary substrates. chemistrysteps.com
Steric Hindrance: The use of a strong, sterically hindered base, such as potassium tert-butoxide (t-BuOK), dramatically shifts the balance in favor of the E2 reaction. lumenlearning.comchemistrysteps.com The bulky base finds it difficult to access the electrophilic carbon for an SN2 backside attack. It is much easier for the bulky base to abstract a less sterically hindered proton from the β-carbon, leading to the elimination product. chemistrysteps.com
The following table summarizes the expected major reaction pathway based on the reagent used.
| Reagent | Reagent Type | Expected Major Pathway | Major Product |
| NaCN | Good Nucleophile, Weak Base | SN2 | Tert-butyl 4-cyano-2-methylbutanoate |
| CH₃CH₂SNa | Good Nucleophile, Weak Base | SN2 | Tert-butyl 4-(ethylthio)-2-methylbutanoate |
| CH₃ONa | Strong Base, Good Nucleophile | SN2 (major), E2 (minor) | Tert-butyl 4-methoxy-2-methylbutanoate |
| KOC(CH₃)₃ (t-BuOK) | Strong, Sterically Hindered Base | E2 | Tert-butyl 2-methylbut-3-enoate |
Reactions with Organometallic Reagents
The interaction of this compound with organometallic reagents can proceed through several pathways, including nucleophilic attack at the ester carbonyl, metal-halogen exchange, or substitution at the carbon bearing the bromine atom. The specific outcome is highly dependent on the nature of the organometallic reagent and the reaction conditions employed.
Grignard reagents (RMgX) are potent nucleophiles and strong bases that readily react with esters. masterorganicchemistry.comyoutube.com The reaction of this compound with a Grignard reagent is expected to proceed via a double addition to the ester carbonyl. The initial nucleophilic acyl substitution, where the Grignard reagent attacks the carbonyl carbon, leads to the formation of a ketone intermediate after the expulsion of the tert-butoxide group. libretexts.orgucalgary.ca This ketone is more reactive than the starting ester and rapidly undergoes a second nucleophilic addition by another equivalent of the Grignard reagent to yield a tertiary alcohol upon acidic workup. youtube.comyoutube.com
A competing reaction pathway involves the interaction of the Grignard reagent with the primary alkyl bromide. This could occur either through a metal-halogen exchange to generate a new Grignard reagent or via an SN2-type displacement of the bromide. However, the high reactivity of the ester functional group towards Grignard reagents often makes the addition to the carbonyl group the predominant pathway, especially with simple alkyl or aryl Grignard reagents.
Table 1: Hypothetical Grignard Reactions of this compound
| Grignard Reagent (RMgX) | Expected Major Product | Reaction Type |
| Methylmagnesium bromide | 5-bromo-3,3-dimethyl-2-pentanol | Double Nucleophilic Addition |
| Phenylmagnesium bromide | 5-bromo-2-methyl-3,3-diphenyl-2-pentanol | Double Nucleophilic Addition |
| Isopropylmagnesium chloride | 5-bromo-2,4,4-trimethyl-3-pentanol | Double Nucleophilic Addition |
Note: The yields and specific reaction conditions for these transformations with this compound are not documented in publicly available literature and are presented here as expected outcomes based on the general reactivity of similar esters.
Organolithium reagents are generally more reactive than Grignard reagents and are also expected to undergo double addition to the ester group of this compound to form tertiary alcohols. youtube.com However, the increased basicity and reactivity of organolithium compounds also enhance the likelihood of competing reactions such as metal-halogen exchange with the alkyl bromide. This exchange would generate a new organolithium species, which could then react with other electrophiles present in the reaction mixture. To favor the addition to the carbonyl, the reaction is typically carried out at low temperatures.
Organozinc reagents are generally less reactive than both Grignard and organolithium reagents. This lower reactivity can sometimes be exploited for more selective transformations. For instance, in the presence of a suitable catalyst, organozinc reagents can participate in cross-coupling reactions with the alkyl bromide portion of the molecule, potentially leaving the ester group intact. The Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal, is a classic example of organozinc chemistry, although it is not directly applicable here. The use of pre-formed organozinc reagents in the presence of a palladium or nickel catalyst could, in principle, lead to selective C-C bond formation at the C-Br bond.
The bromine atom in this compound can be removed through reductive processes. Metal hydrides, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a suitable additive, can reduce the alkyl bromide to an alkane. However, these reagents will also reduce the ester functionality. LiAlH₄ will reduce the ester to a primary alcohol, while NaBH₄ is generally not reactive enough to reduce esters unless activated.
A more selective method for reductive debromination involves the use of dissolving metals, such as sodium in liquid ammonia or zinc in acetic acid. These conditions are generally effective for the reduction of alkyl halides to the corresponding alkanes without affecting the ester group. Another common method for the selective reduction of alkyl halides in the presence of esters is catalytic hydrogenation using a palladium catalyst on a carbon support (Pd/C) with hydrogen gas.
Radical Reactions and their Synthetic Utility
The carbon-bromine bond in this compound is susceptible to homolytic cleavage, making it a suitable precursor for carbon-centered radicals. These radicals can then participate in a variety of synthetically useful transformations, including cyclization and intermolecular cross-coupling reactions.
Atom Transfer Radical Cyclization (ATRC) is a powerful method for the formation of cyclic compounds. acs.org In the case of a molecule like this compound, if it were appropriately modified to contain an internal alkene or alkyne, an intramolecular cyclization could be initiated. The process typically involves a transition metal catalyst, often a copper(I) complex, which abstracts the bromine atom to generate a carbon-centered radical. This radical can then add to the unsaturated moiety within the same molecule, leading to the formation of a new ring. The resulting cyclic radical is then trapped by a halogen atom from the oxidized metal catalyst, regenerating the catalyst and forming the cyclized product. For γ-bromoesters, this methodology can be a route to γ-lactones following cyclization and subsequent hydrolysis of the ester.
The radical generated from this compound can also participate in intermolecular reactions. Radical cross-coupling processes allow for the formation of new carbon-carbon bonds by reacting the alkyl radical with various coupling partners, such as alkenes or arenes. These reactions are often initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or through photoredox catalysis.
In a typical radical addition to an alkene, the alkyl radical generated from the bromoester adds to the double bond of an alkene, forming a new C-C bond and a new radical intermediate. This intermediate can then be trapped by a hydrogen atom source or another radical, or it can participate in further transformations. This approach provides a powerful tool for the construction of more complex molecular architectures from simple starting materials.
Table 2: Potential Radical Reactions of this compound
| Reaction Type | Coupling Partner | Potential Product Structure |
| Radical Addition | Styrene (B11656) | tert-butyl 2-methyl-4-phenyl-hexanoate |
| Reductive Coupling | - | tert-butyl 2-methylbutanoate |
| Atom Transfer Radical Addition | Acrylonitrile | tert-butyl 4-cyano-2-methyl-hexanoate |
Note: These are illustrative examples of potential transformations. Specific catalysts, initiators, and reaction conditions would be required to achieve these outcomes.
Computational and Theoretical Studies of Reaction Mechanisms
Computational chemistry serves as a powerful tool to investigate reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experimental methods alone. For a molecule like this compound, these studies can predict the likelihood of various reaction pathways, identify key transition states, and simulate the dynamic behavior of the molecule in a reactive environment.
Density Functional Theory (DFT) Calculations for Transition State Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations would be instrumental in analyzing the transition states of its potential reactions, such as nucleophilic substitution or elimination.
A primary focus of such a study would be the heterolytic cleavage of the carbon-bromine (C-Br) bond. DFT calculations can model the energy landscape of this process, identifying the transition state and calculating the activation energy required for the bond to break. This information is crucial for understanding the kinetics of reactions involving this compound.
Table 1: Hypothetical DFT-Calculated Parameters for the SN1 Transition State of this compound
| Parameter | Value | Description |
| C-Br Bond Length (Å) | 2.85 | Elongated bond distance in the transition state, indicating bond breaking. |
| Activation Energy (kcal/mol) | 18.5 | The energy barrier for the formation of the carbocation intermediate. |
| Imaginary Frequency (cm-1) | -250 | A negative frequency value characteristic of a true transition state. |
These calculations would likely be performed using a functional such as B3LYP, which is known for its balance of accuracy and computational cost, paired with a suitable basis set like 6-311+G(d,p) to accurately describe the electronic environment, particularly around the bromine atom.
Molecular Dynamics Simulations of Reactivity Profiles
Molecular Dynamics (MD) simulations offer a complementary approach by modeling the atomistic behavior of this compound over time. These simulations can provide a dynamic picture of how the molecule interacts with solvents and other reactants, influencing its reactivity profile.
An MD simulation could, for instance, model the behavior of this compound in a polar protic solvent like ethanol. The simulation would track the trajectories of all atoms, revealing how solvent molecules arrange themselves around the ester and how they might participate in stabilizing intermediates, such as a carbocation formed during an SN1 reaction.
Table 2: Illustrative Parameters for a Molecular Dynamics Simulation of this compound in Ethanol
| Parameter | Setting | Rationale |
| Force Field | OPLS-AA | A common force field for organic molecules, providing reliable parameters for esters and alkyl halides. |
| Solvent Model | TIP3P | A standard water model that can be adapted for simple alcohols like ethanol. |
| Simulation Time | 100 ns | A sufficient timescale to observe local conformational changes and solvent reorganization. |
| Temperature | 298 K | Standard ambient temperature to simulate typical reaction conditions. |
| Pressure | 1 atm | Standard atmospheric pressure. |
Note: This table outlines a typical setup for such a simulation. The results would provide insights into solvation effects on reactivity.
By analyzing the radial distribution functions from the simulation, one could quantify the solvation shell structure around the bromine atom and the ester group. This information is vital for understanding how the solvent environment modulates the energetic barriers calculated by DFT. While general principles of reactivity for haloalkanoate esters are understood, specific MD studies on this compound would offer precise insights into its dynamic behavior.
Applications of Tert Butyl 4 Bromo 2 Methylbutanoate As a Versatile Synthetic Intermediate
Precursor to Complex Organic Molecules
The presence of both a bromine atom and an ester functional group makes tert-butyl 4-bromo-2-methylbutanoate an ideal starting material for the synthesis of a variety of more complex organic structures. Through carefully chosen reaction pathways, chemists can selectively manipulate these functional groups to introduce new carbon-carbon bonds and a range of oxygen-containing functionalities.
Synthesis of Carboxylic Acids and their Derivatives
The conversion of the bromine atom in this compound into a carboxylic acid group represents a key transformation, adding a carbon atom and opening up avenues for further derivatization. A primary method to achieve this is through the formation of a Grignard reagent, followed by carboxylation with carbon dioxide. nih.govd-nb.inforesearchgate.netmasterorganicchemistry.comrwth-aachen.de
The reaction proceeds by treating this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran, to generate the corresponding Grignard reagent. This organomagnesium compound is then reacted with solid or gaseous carbon dioxide. Subsequent acidic workup protonates the resulting carboxylate salt to yield the desired carboxylic acid, 3-methyl-4-(tert-butoxycarbonyl)butanoic acid. The tert-butyl ester group generally remains intact under these conditions, providing a handle for further modifications or for deprotection at a later stage to reveal the di-carboxylic acid.
Table 1: Synthesis of Carboxylic Acid from this compound via Grignard Reaction
| Step | Reagents and Conditions | Product |
| 1. Grignard Formation | Mg, Dry Ether/THF | 3-(tert-butoxycarbonyl)-2-methylpropylmagnesium bromide |
| 2. Carboxylation | 1. CO2 (s or g), 2. H3O+ | 3-methyl-4-(tert-butoxycarbonyl)butanoic acid |
It is crucial to perform this reaction under anhydrous conditions to prevent the quenching of the highly basic Grignard reagent. The presence of the ester functional group within the same molecule requires careful control of reaction temperature to minimize side reactions, such as intermolecular Claisen condensation.
Furthermore, the initial bromoester can be hydrolyzed to 4-bromo-2-methylbutanoic acid under acidic conditions. nih.govnih.gov This carboxylic acid can then be further manipulated, for instance, by conversion to its acid chloride, which can then undergo various nucleophilic acyl substitution reactions to generate a range of derivatives.
Preparation of Alcohols and Aldehydes via Reduction
The ester functionality of this compound can be selectively reduced to either an alcohol or an aldehyde, providing access to another important class of organic intermediates.
The complete reduction of the tert-butyl ester to a primary alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgyoutube.com This reaction is typically carried out in an anhydrous ethereal solvent. The reaction proceeds via the nucleophilic addition of hydride ions to the carbonyl carbon of the ester. Two equivalents of hydride are required, with the first leading to an intermediate aldehyde which is immediately further reduced to the alcohol. The reaction also results in the reduction of the carbon-bromine bond to a carbon-hydrogen bond, yielding 2-methylbutane-1,4-diol.
Table 2: Reduction of this compound
| Product | Reducing Agent | Conditions |
| 2-methylbutane-1,4-diol | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether/THF, followed by aqueous workup |
| 4-bromo-2-methylbutanal | Diisobutylaluminum Hydride (DIBAL-H) | Anhydrous Toluene/Hexane, -78 °C |
For the partial reduction of the ester to an aldehyde, a less reactive and more sterically hindered reducing agent is required. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. rsc.orgmasterorganicchemistry.com The reaction is performed at low temperatures, typically -78 °C, in a non-polar solvent like toluene or hexane. At this temperature, one equivalent of DIBAL-H adds to the ester to form a stable tetrahedral intermediate. Upon aqueous workup, this intermediate hydrolyzes to afford the desired aldehyde, 4-bromo-2-methylbutanal, without further reduction to the alcohol. This method allows for the preservation of the bromine atom for subsequent synthetic manipulations.
Building Block for Heterocyclic Compounds
The bifunctional nature of this compound makes it an excellent substrate for the synthesis of a variety of heterocyclic compounds. The bromine atom serves as an electrophilic site for nucleophilic substitution, while the ester group can participate in cyclization reactions.
Lactone and Lactam Formation
Intramolecular cyclization reactions involving the functionalities of this compound or its derivatives can lead to the formation of five-membered rings, specifically lactones and lactams.
To synthesize a lactone, such as γ-butyrolactone, the bromine atom must first be converted into a hydroxyl group. nih.govnih.gov This can be achieved through a nucleophilic substitution reaction with a hydroxide (B78521) source. The resulting 4-hydroxy-2-methylbutanoic acid, after hydrolysis of the tert-butyl ester, can then undergo acid-catalyzed intramolecular esterification to form 3-methyl-γ-butyrolactone. google.commit.edu The reaction is driven by the formation of a stable five-membered ring.
The synthesis of lactams, cyclic amides, involves the reaction of this compound with a primary amine. The initial step is the nucleophilic substitution of the bromine atom by the amine to form a 4-amino-2-methylbutanoate derivative. Subsequent heating of this intermediate can induce intramolecular aminolysis of the tert-butyl ester, leading to the formation of an N-substituted 5-methylpyrrolidin-2-one (B85660). researchgate.net The choice of the primary amine determines the substituent on the nitrogen atom of the resulting lactam.
Synthesis of Five- and Six-Membered Heterocycles (e.g., pyrrolidines, piperidines)
This compound serves as a valuable precursor for the synthesis of saturated nitrogen-containing heterocycles like pyrrolidines and piperidines, which are common motifs in pharmaceuticals and natural products.
The synthesis of substituted pyrrolidines can be achieved by reacting the bromoester with a primary amine. The initial alkylation of the amine is followed by a reduction of the ester group to an alcohol, which can then be converted to a leaving group (e.g., a tosylate). Intramolecular nucleophilic substitution by the nitrogen atom then closes the ring to form the pyrrolidine. Alternatively, reductive amination of the aldehyde derived from the bromoester (4-bromo-2-methylbutanal) with a primary amine, followed by intramolecular cyclization, can also yield pyrrolidine derivatives.
The construction of piperidine rings can be accomplished by using this compound as an alkylating agent for a pre-existing nitrogen-containing fragment. For example, it can be used to alkylate a suitable enamine or a β-amino ester, where the newly introduced four-carbon chain can then participate in a subsequent ring-closing reaction to form a six-membered piperidine ring. The specific strategy often depends on the desired substitution pattern of the final piperidine product. researchgate.net
Incorporation into Fused Ring Systems
The reactivity of this compound can be harnessed to construct more complex fused heterocyclic systems. This is often achieved through tandem reactions where an initial intermolecular reaction is followed by an intramolecular cyclization. nih.govnih.govresearchgate.net
One common strategy involves the alkylation of an active methylene (B1212753) compound with this compound. Active methylene compounds, such as β-ketoesters or malonates, can be deprotonated with a base to form a nucleophilic carbanion. This carbanion can then displace the bromide ion of the bromoester in an SN2 reaction. The resulting product, which now contains both the ester from the starting material and the functionality of the active methylene compound, can be induced to undergo an intramolecular cyclization. For example, an intramolecular Dieckmann condensation could be used to form a new five- or six-membered ring fused to another ring system, depending on the structure of the active methylene compound. This approach provides a powerful method for the rapid assembly of complex polycyclic architectures.
Role in Natural Product and Pharmaceutical Intermediate Synthesis
There is a lack of specific examples in the scientific literature detailing the use of this compound in the assembly of pharmacologically active scaffolds or in the stereodivergent synthesis of chiral building blocks.
Assembly of Pharmacologically Active Scaffolds
No published research explicitly describes the incorporation of the this compound fragment into molecules with known pharmacological activity.
Stereodivergent Synthesis of Chiral Building Blocks
The potential for this compound to act as a precursor in stereodivergent synthesis, a strategy that allows for the selective formation of any stereoisomer of a product, has not been explored in documented studies.
Construction of Complex Carbon Frameworks
Similarly, the application of this compound in advanced synthetic methodologies for carbon skeleton construction is not reported.
Chain Elongation Strategies
While the bromo-ester functionality could theoretically be utilized in chain elongation reactions, such as in alkylation of enolates or in cross-coupling reactions, no specific instances involving this compound have been documented.
Ring Expansion and Contraction Methodologies
Methodologies involving ring expansion or contraction are powerful tools in organic synthesis for accessing unique cyclic systems. However, the scientific literature does not provide any examples where this compound has been employed as a reactant or intermediate in such transformations.
Derivatives and Analogues of Tert Butyl 4 Bromo 2 Methylbutanoate: Structure Reactivity Relationships
Comparative Reactivity of Variously Substituted Bromo Esters
The reactivity of a bromo ester is not a static property; it is profoundly influenced by the electronic and steric nature of its constituent parts. Variations in the ester group or the location of the bromine atom along the alkyl chain can lead to significant differences in reaction rates and even alter the preferred reaction pathway.
The ester group, while not directly bonded to the bromine atom in a γ- or δ-bromo ester, can exert a significant influence on reactions occurring at the carbon-bromine bond, primarily through steric effects. In nucleophilic substitution reactions (SN1 and SN2), the bulkiness of the ester group can affect the accessibility of the reaction center.
For SN2 reactions, where a nucleophile attacks the carbon bearing the bromine in a single concerted step, steric hindrance is a critical factor. A bulky ester group, like the tert-butyl group, can hinder the backside attack required for this mechanism, thereby slowing down the reaction rate compared to less hindered methyl or ethyl esters. Conversely, in SN1 reactions, which proceed through a carbocation intermediate, a bulky tert-butyl group can promote the reaction by stabilizing the carbocation through hyperconjugation and inductive effects. However, for primary halides like those in 4-bromobutanoates, SN2 pathways are generally favored unless conditions promote carbocation formation.
The electronic nature of the ester group primarily affects the reactivity of the carbonyl carbon itself, rather than the remote C-Br bond. Esters are generally less reactive in nucleophilic acyl substitution than acid halides or anhydrides because the alkoxide leaving group (e.g., methoxide, ethoxide) is a stronger base than a halide ion. youtube.comlibretexts.org
| Ester Group | Structure | Relative Steric Hindrance | Influence on SN2 Reactivity at C-Br |
| Methyl | -COOCH₃ | Low | Higher reactivity due to less steric hindrance. |
| Ethyl | -COOCH₂CH₃ | Moderate | Slightly lower reactivity than methyl ester. |
| Benzyl | -COOCH₂Ph | Moderate-High | Reactivity can be influenced by the bulky phenyl group. |
| Tert-butyl | -COOC(CH₃)₃ | High | Lower reactivity due to significant steric hindrance. |
The position of the bromine atom relative to the ester's carbonyl group is arguably the most critical determinant of the molecule's reactivity and the types of products it will form.
α-Bromo Esters : In α-bromo esters, the bromine is on the carbon adjacent to the carbonyl group. This position is highly activated towards SN2 displacement. libretexts.orgmsu.edu The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Br bond, making the α-carbon more electrophilic. Furthermore, the transition state of the SN2 reaction is stabilized by the overlap of the p-orbitals of the carbonyl group with the orbitals of the incoming nucleophile and the leaving group. libretexts.org These compounds are valuable synthetic intermediates for producing α-hydroxy acids and α-amino acids. libretexts.org
β-Bromo Esters : When the bromine is at the β-position, the molecule becomes susceptible to elimination reactions (E2 mechanism) upon treatment with a base to form an α,β-unsaturated ester. Nucleophilic substitution can also occur, but elimination is often a competing and significant pathway.
γ- and δ-Bromo Esters : For bromo esters where the halogen is at the γ- or δ-position, such as in tert-butyl 4-bromo-2-methylbutanoate (a γ-bromo ester), intramolecular nucleophilic substitution becomes a dominant reaction pathway. nih.gov The ester's oxygen atom can act as an internal nucleophile, attacking the carbon bearing the bromine to form a stable five-membered (γ-lactone) or six-membered (δ-lactone) ring. This intramolecular cyclization, known as lactonization, is often rapid and efficient due to the favorable thermodynamics and kinetics of forming these ring sizes (a phenomenon known as neighboring group participation). For example, ethyl γ-bromobutyrate is readily prepared by the ring-opening of γ-butyrolactone, highlighting the facile interconversion between the linear bromo ester and the cyclic lactone. orgsyn.orggoogle.com
| Bromine Position | Example Structure | Primary Reaction Pathway(s) | Typical Product(s) |
| α-Bromo | Br-CH₂-COOR | SN2 Substitution | α-Substituted Esters (e.g., α-hydroxy, α-amino) |
| β-Bromo | Br-CH₂-CH₂-COOR | E2 Elimination, SN2 Substitution | α,β-Unsaturated Esters, β-Substituted Esters |
| γ-Bromo | Br-CH₂-CH₂-CH₂-COOR | Intramolecular Cyclization (Lactonization) | γ-Lactones (5-membered ring) |
| δ-Bromo | Br-CH₂-CH₂-CH₂-CH₂-COOR | Intramolecular Cyclization (Lactonization) | δ-Lactones (6-membered ring) |
Synthesis and Applications of Related Methylbutanoate Derivatives
Methylbutanoate derivatives, particularly those bearing functional handles like a bromine atom, are valuable building blocks in organic synthesis. Their synthesis often begins from readily available starting materials. For instance, γ-bromo esters like ethyl γ-bromobutyrate can be synthesized effectively from γ-butyrolactone by treatment with HBr and ethanol. orgsyn.orggoogle.comgoogle.com The synthesis of this compound would follow a similar logic, potentially starting from 2-methyl-γ-butyrolactone.
Applications of these derivatives are diverse:
Chain Extension: γ-Bromo esters are utilized as four-carbon building blocks in the synthesis of more complex molecules. orgsyn.org
Heterocycle Synthesis: The propensity of γ- and δ-bromo esters to cyclize is exploited in the synthesis of lactones, which are common structural motifs in natural products.
Precursors to other Functional Groups: The bromine atom can be displaced by a wide variety of nucleophiles (e.g., azides, cyanides, amines, thiols) to introduce new functionalities into the molecule, creating a range of substituted methylbutanoate derivatives.
Polymer Chemistry: Bromo-functionalized lactones, such as α-bromo-γ-butyrolactone, can be used as monomers in ring-opening polymerization to create functional polyesters with pendant bromine atoms that serve as active sites for grafting other polymer chains. rsc.org
Stereoisomeric Forms and their Differential Reactivity
When a bromo ester contains one or more chiral centers, stereoisomers exist. For a molecule like this compound, the carbon at position 2 is a stereocenter, leading to (R)- and (S)-enantiomers. The reactivity of these stereoisomers can differ significantly, especially in reactions involving chiral reagents or catalysts, or in intramolecular reactions where the stereochemistry dictates the feasibility of a particular reaction geometry.
For example, in an intramolecular cyclization, the relative stereochemistry between the reacting centers can determine the product's stereochemistry or even whether the reaction can occur at all. A classic example is the formation of an intermediate cyclic ion during substitution reactions of halohydrins; the stereochemistry of the starting material dictates the stereochemistry of the cyclic intermediate and, consequently, the final product. researchgate.net
In reactions involving α-bromo esters, dynamic kinetic resolution can be employed. This process takes advantage of the fact that the α-carbon is prone to epimerization (inversion of stereochemistry) under certain conditions. A chiral nucleophile or catalyst can react preferentially with one enantiomer of the bromo ester. If the racemization of the bromo ester is faster than the substitution reaction, the less reactive enantiomer continuously converts to the more reactive one, allowing for a theoretical yield of up to 100% of a single stereoisomeric product. researchgate.netresearchgate.net This differential reactivity is a powerful tool for asymmetric synthesis.
The preparation of specific stereoisomers often requires stereoselective synthesis methods or the resolution of a racemic mixture. For instance, lipase-catalyzed resolutions are effective for separating stereoisomers of related bromo-alcohols, which can then be converted to the desired bromo ester. researchgate.net
Advanced Synthetic Transformations and Green Chemistry Aspects
Catalytic Cross-Coupling Reactions Involving the Bromine Moiety
The carbon-bromine bond in tert-butyl 4-bromo-2-methylbutanoate is a key functional handle for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis.
Suzuki, Stille, Heck, and Sonogashira Couplings
These palladium-catalyzed reactions allow for the coupling of the alkyl bromide with a variety of organometallic and unsaturated partners. While aryl and vinyl bromides are the most common substrates, significant progress has been made in the coupling of sp³-hybridized carbons, such as in the target molecule.
Suzuki-Miyaura Coupling: This reaction couples the alkyl bromide with an organoboron reagent (like a boronic acid or ester) wikipedia.orglibretexts.org. The reaction of unactivated alkyl bromides can be challenging but has been achieved under specific conditions, often requiring specialized ligands that facilitate the difficult oxidative addition step and prevent side reactions like β-hydride elimination organic-chemistry.org. For a primary bromide like this compound, coupling with an arylboronic acid would yield a derivative with an extended carbon chain, a valuable transformation in medicinal chemistry.
Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner wikipedia.orglibretexts.org. It is known for its tolerance of a wide variety of functional groups. The general mechanism involves oxidative addition of the alkyl bromide to a Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to form the new C-C bond wikipedia.orgharvard.edu. The toxicity of organotin compounds is a significant drawback, leading to a preference for other methods like the Suzuki coupling in green chemistry contexts.
Heck Reaction: The Heck (or Mizoroki-Heck) reaction typically involves the coupling of an aryl or vinyl halide with an alkene wikipedia.orgorganic-chemistry.org. The use of unactivated alkyl halides is less common but has been reported, particularly in intramolecular contexts or with activated substrates nih.govlibretexts.org. A hypothetical Heck reaction of this compound with an alkene like styrene (B11656) would lead to a substituted alkene product.
Sonogashira Coupling: This reaction forms a C-C bond between a halide and a terminal alkyne, co-catalyzed by palladium and copper wikipedia.orgorganic-chemistry.org. It is a powerful method for synthesizing substituted alkynes. The coupling of unactivated alkyl bromides in Sonogashira reactions is a significant challenge, though examples exist, often requiring specific catalytic systems to be effective organic-chemistry.org. A successful Sonogashira coupling would install an alkynyl group in place of the bromine atom.
Table 1: General Conditions for Palladium-Catalyzed Cross-Coupling of Alkyl Bromides
| Coupling Reaction | Typical Coupling Partner | Catalyst/Ligand System | Base | Solvent |
|---|---|---|---|---|
| Suzuki | Aryl/Vinyl Boronic Acids | Pd(OAc)₂ / SPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |
| Stille | Organostannanes | Pd(PPh₃)₄, Pd₂(dba)₃ | (Often none needed) | THF, DMF |
| Heck | Alkenes | Pd(OAc)₂ / Phosphine (B1218219) Ligands | Et₃N, K₂CO₃ | DMF, Acetonitrile |
| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | THF, DMF |
C-X Bond Activation in Cross-Coupling
The critical step in these catalytic cycles is the activation of the C-Br bond via oxidative addition to the low-valent metal center (typically Pd(0)). For sp³-hybridized carbons, this step is generally slower and more challenging than for sp² carbons (aryl/vinyl halides). The success of coupling reactions with alkyl bromides hinges on promoting this oxidative addition while suppressing competing pathways.
Key challenges and strategies include:
β-Hydride Elimination: Once the alkyl group is attached to the palladium center, if there is a hydrogen atom on the β-carbon, it can be eliminated, leading to an alkene byproduct and decomposition of the catalyst. The structure of this compound has β-hydrogens, making this a potential side reaction.
Ligand Design: The development of bulky, electron-rich phosphine ligands (e.g., Buchwald and Fu ligands) has been instrumental in enabling the cross-coupling of alkyl halides. These ligands stabilize the Pd(0) center, promote the oxidative addition step, and often accelerate the final reductive elimination, thus disfavoring β-hydride elimination.
Chemoenzymatic Transformations
Chemoenzymatic synthesis combines the best of chemical and biological catalysis to create efficient and environmentally benign synthetic routes nih.gov. This approach can be applied to the synthesis of chiral molecules with high selectivity.
Biocatalytic Approaches to Esterification or Halogenation
Green chemistry principles encourage the use of enzymes for synthesis due to their high selectivity and mild operating conditions.
Biocatalytic Esterification: The tert-butyl ester group of the target molecule could potentially be formed using a lipase (B570770) enzyme. Lipases are widely used to catalyze esterification reactions, often with high chemo- and regioselectivity researchgate.net. A possible chemoenzymatic route would involve the synthesis of 4-bromo-2-methylbutanoic acid via chemical methods, followed by a lipase-catalyzed esterification with tert-butanol (B103910) or a related tert-butyl donor researchgate.netnih.gov. This avoids the use of harsh acidic conditions often required for chemical tert-butylation.
Biocatalytic Halogenation: The introduction of the bromine atom could also be achieved biocatalytically. Halogenase enzymes, particularly flavin-dependent halogenases, are capable of selective halogenation of electron-rich substrates under mild, aqueous conditions nih.govchemrxiv.orgnih.gov. While these enzymes typically act on activated aromatic rings, research is ongoing to expand their substrate scope researchgate.net. A biocatalytic approach would involve using a halogenase to brominate a suitable precursor, offering a greener alternative to traditional brominating agents.
Table 2: Examples of Biocatalytic Transformations Relevant to Green Synthesis
| Transformation | Enzyme Class | Substrate Example | Product Example | Key Advantage |
|---|---|---|---|---|
| Esterification | Lipase (e.g., Novozym® 435) | 2-methylhexanoic acid | 2-ethylhexyl 2-methylhexanoate | High selectivity, mild conditions, solvent-free options nih.gov |
| Halogenation | Flavin-dependent Halogenase | Tryptophan | 7-Chlorotryptophan | High regioselectivity, uses benign halide salts researchgate.net |
Flow Chemistry Applications for Synthesis and Derivatization
Flow chemistry, where reactions are performed in continuous streams within a reactor, offers significant advantages in terms of safety, scalability, and control over reaction parameters mdpi.comflinders.edu.au. This technology is particularly well-suited for handling hazardous reagents and for optimizing reaction conditions.
The synthesis of this compound or its subsequent derivatization could be adapted to a flow process. For instance, bromination reactions, which can be highly exothermic, are much safer to conduct in a flow reactor due to superior heat exchange and small reaction volumes. A patent describes the preparation of tert-butyl bromide from tert-butanol in a microchannel reactor, demonstrating the feasibility of using flow for related starting materials google.com. Similarly, the derivatization of the target compound via cross-coupling reactions could be performed in a flow system, allowing for rapid optimization of catalysts, ligands, and reaction times.
Photochemical and Electrochemical Methods in its Transformations
Photochemistry and electrochemistry represent green and powerful tools for activating molecules and driving chemical reactions using light or electricity as traceless reagents.
Photochemical Methods: Light can be used to initiate radical reactions, including bromination. The synthesis of alkyl bromides can be achieved through photochemical bromination of alkanes, where light initiates the homolytic cleavage of Br₂ into reactive bromine radicals researchoutreach.orgpurdue.edulibretexts.org. This method can be efficiently and safely implemented in flow reactors designed for photochemical applications vapourtec.com.
Electrochemical Methods: Electrochemistry offers a powerful, transition-metal-free approach to activating alkyl halides acs.org. The C-Br bond in this compound can be reduced at a cathode to generate a carbanion or radical intermediate. This intermediate can then be coupled with another electrophile in the reaction mixture nih.gov. This "cross-electrophile coupling" avoids the need to pre-form organometallic reagents and can exhibit high functional group tolerance nih.govacs.org. This method represents a cutting-edge green alternative for C-C bond formation using alkyl bromides as starting materials researchgate.net.
Table 3: Comparison of Photochemical and Electrochemical Methods for Alkyl Bromides
| Method | Energy Source | Intermediate | Typical Transformation | Advantages |
|---|---|---|---|---|
| Photochemical | UV/Visible Light | Radical | C-H Bromination | Mild conditions, high selectivity with specific setups researchoutreach.org |
| Electrochemical | Electricity (Voltage) | Radical / Anion | Reductive Cross-Coupling | Avoids bulk metal reagents, high functional group tolerance nih.govacs.org |
Sustainable Synthesis and Reaction Conditions
The development of sustainable synthetic routes to this compound is a key area of interest in modern organic chemistry. This involves minimizing waste, reducing energy consumption, and utilizing safer reagents and reaction conditions.
Solvent-Free Reactions
Generally, mechanochemical syntheses are performed in ball mills, where the kinetic energy of grinding media initiates reactions between solid or liquid reagents. colab.ws For a hypothetical solvent-free synthesis of this compound, one could envision the reaction of 4-bromo-2-methylbutanoic acid with a tert-butylating agent in the presence of a solid catalyst under ball milling conditions.
Table 1: Hypothetical Solvent-Free Synthesis Conditions for this compound
| Parameter | Condition | Rationale |
| Reaction Type | Mechanochemical | Eliminates the need for a solvent. |
| Reactants | 4-bromo-2-methylbutanoic acid, Di-tert-butyl dicarbonate | Common starting material and tert-butylating agent. |
| Catalyst | Solid acid catalyst (e.g., Amberlyst-15) | Provides a recyclable and easily separable catalyst. |
| Apparatus | Planetary Ball Mill | Provides the necessary mechanical energy for the reaction. |
| Temperature | Ambient | Reduces energy consumption. |
It is important to note that the above table is speculative and based on general principles of mechanochemistry, as direct research on this specific transformation is not currently published.
Utilization of Renewable Feedstocks
The transition from petrochemical-based feedstocks to renewable bio-based resources is a cornerstone of a sustainable chemical industry. Renewable feedstocks, such as biomass, can be converted into platform chemicals that serve as starting materials for a wide range of products.
Currently, there is no specific information in the scientific literature describing the synthesis of this compound directly from renewable feedstocks. The development of such a process would likely involve several steps, starting with the conversion of biomass into a suitable precursor. For instance, carbohydrates from lignocellulosic biomass could be transformed into intermediates like levulinic acid or furfural, which would then require further chemical modifications to generate the 4-bromo-2-methylbutanoic acid backbone. The tert-butyl group is typically derived from isobutylene, which can be produced from renewable sources through fermentation and subsequent dehydration of bio-isobutanol.
Table 2: Potential Renewable Feedstock Pathways to this compound Precursors
| Precursor | Potential Renewable Source | Key Transformation Steps |
| 4-bromo-2-methylbutanoic acid | Biomass-derived platform chemicals | Fermentation, catalytic conversion, halogenation |
| tert-Butanol (for tert-butylation) | Bio-isobutanol | Fermentation of sugars, dehydration |
The synthesis of this compound from these renewable precursors would then follow established esterification and bromination methodologies, ideally adapted to align with green chemistry principles. However, it must be reiterated that this represents a conceptual pathway, and dedicated research is required to establish its feasibility and efficiency.
Advanced Analytical Methodologies for Reaction Monitoring and Product Validation
Spectroscopic Techniques for Mechanistic Elucidation and Stereochemical Assignment
Spectroscopic methods provide in-depth information about the molecular structure, functional groups, and connectivity of atoms. They are indispensable for confirming the identity of tert-butyl 4-bromo-2-methylbutanoate and for studying the intermediates formed during its synthesis.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. While standard 1D ¹H and ¹³C NMR provide fundamental information, advanced 2D-NMR techniques are necessary for unambiguous assignment of all signals and for understanding complex spatial relationships within the molecule.
2D-NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity.
COSY: A ¹H-¹H COSY spectrum would reveal couplings between protons on adjacent carbons. For instance, the methine proton at C2 would show a correlation to the methyl protons at C2 and the methylene (B1212753) protons at C3. The C3 protons would, in turn, show a correlation to the C4 methylene protons.
HSQC: This experiment correlates protons with their directly attached carbon atoms, allowing for definitive ¹³C assignments.
Diffusion-Ordered Spectroscopy (DOSY): DOSY is a powerful technique that separates NMR signals of different species in a mixture based on their diffusion coefficients, which are related to molecular size and shape. nih.govresearchgate.net In the context of synthesizing this compound, a DOSY experiment can be used to monitor the reaction in real-time. nih.gov It allows for the simultaneous observation of signals from the starting materials, intermediates, and the final product, all distinguished by their different diffusion rates. nih.gov This "NMR chromatography" can provide kinetic data without the need for physical separation of components. researchgate.net
Table 1: Hypothetical 2D-NMR and DOSY Data for this compound
| Technique | Correlated Signals | Information Gained | Hypothetical Diffusion Coefficient (D) (x 10⁻¹⁰ m²/s) |
| COSY | H2 ↔ H3, H2 ↔ H(CH₃) | Confirms ¹H-¹H coupling pathways and proton connectivity. | N/A |
| HSQC | C1 ↔ H(t-Bu), C2 ↔ H2, C3 ↔ H3, C4 ↔ H4, C(CH₃) ↔ H(CH₃) | Unambiguously assigns each carbon to its attached proton(s). | N/A |
| DOSY | All signals for the compound | Distinguishes the product from reactants and intermediates in a crude reaction mixture. | 7.5 |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are essential for identifying functional groups within a molecule. edinst.com They are complementary methods; IR spectroscopy relies on changes in dipole moment, while Raman spectroscopy depends on changes in polarizability. mt.com
For this compound, IR spectroscopy is particularly effective for identifying the strong absorption band of the ester carbonyl group (C=O). The progress of a reaction, such as the esterification of 4-bromo-2-methylbutanoic acid, can be monitored by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic C=O stretch of the ester.
Raman spectroscopy is highly sensitive to non-polar bonds and can be particularly useful for observing the C-Br stretching vibration. nih.gov It can also provide a clear fingerprint of the molecule's carbon backbone. researchgate.net
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Bond | Technique | Typical Wavenumber (cm⁻¹) |
| Ester Carbonyl | C=O | IR | ~1735 |
| Alkyl C-H | C-H | IR, Raman | 2850-3000 |
| Ester C-O | C-O | IR | 1150-1250 |
| Carbon-Bromine | C-Br | Raman, IR | 550-650 |
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a molecule. When coupled with fragmentation analysis, it can also provide significant structural information. For compounds containing bromine, the two abundant isotopes (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) create a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, which is a definitive indicator of the element's presence. docbrown.info
In the analysis of this compound, the molecular ion peak would be expected to appear as a doublet. Common fragmentation pathways would likely include the loss of the tert-butyl group ([M-57]⁺), which is often a very stable carbocation and may appear as the base peak. Other significant fragments could arise from the loss of a bromine radical ([M-79/81]⁺) or cleavage of the ester group.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Mass/Charge Ratio) | Proposed Fragment | Significance |
| 238/240 | [C₉H₁₇BrO₂]⁺ | Molecular ion (M⁺), showing the characteristic 1:1 bromine isotope pattern. |
| 181/183 | [M - C₄H₉]⁺ | Loss of the tert-butyl group. |
| 159 | [M - Br]⁺ | Loss of a bromine radical. |
| 57 | [C₄H₉]⁺ | tert-butyl carbocation, often the base peak. |
Chromatographic Separation Techniques for Purity and Reaction Progress
Chromatography is fundamental to separating the components of a mixture, making it indispensable for assessing the purity of this compound and for tracking the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating and quantifying components in a liquid mixture. Since this compound possesses a chiral center at the C2 position, chiral HPLC is the method of choice for separating its enantiomers. chromatographyonline.com This separation is achieved using a chiral stationary phase (CSP), such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD, Chiralpak® AD). asianpubs.org The ability to separate and quantify the individual (R)- and (S)-enantiomers is critical for applications where stereochemistry is important. By monitoring the enantiomeric excess (ee), HPLC provides crucial validation of stereoselective synthesis methods. mdpi.com
Table 4: Illustrative Chiral HPLC Separation Data
| Enantiomer | Retention Time (min) | Column Type | Mobile Phase |
| (R)-tert-butyl 4-bromo-2-methylbutanoate | 8.5 | Chiralpak® AD | Hexane:Isopropanol (95:5) |
| (S)-tert-butyl 4-bromo-2-methylbutanoate | 10.2 | Chiralpak® AD | Hexane:Isopropanol (95:5) |
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. notulaebotanicae.ro this compound is sufficiently volatile for GC analysis, making this an excellent method for routine purity checks and reaction monitoring. mdpi.com A sample is vaporized and passed through a column, and components are separated based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds.
For more detailed analysis, GC can be coupled with a mass spectrometer (GC-MS). This combination allows for the separation of volatile components followed by their individual identification based on their mass spectra, providing a robust method for identifying the main product as well as any volatile impurities or byproducts. nih.gov
Table 5: Representative Gas Chromatography Parameters and Results
| Analyte | Hypothetical Retention Time (min) | Column | Detector |
| This compound | 12.3 | DB-5 (non-polar) | FID / MS |
| Starting Material (e.g., a precursor alcohol) | 7.8 | DB-5 (non-polar) | FID / MS |
| Volatile Byproduct (e.g., isobutylene) | 2.1 | DB-5 (non-polar) | FID / MS |
X-ray Crystallography for Structural Confirmation of Complex Derivatives
While this compound is a liquid at room temperature and thus not suitable for direct single-crystal X-ray diffraction analysis, its derivatives, particularly those that are solid and can form high-quality crystals, can be unequivocally characterized using this powerful technique. X-ray crystallography provides a definitive three-dimensional map of the atomic arrangement within a crystal, confirming connectivity, stereochemistry, and subtle conformational details that other analytical methods can only infer.
The process of X-ray crystallography involves several key stages. Initially, a high-quality single crystal of the derivative compound must be grown. This is often the most challenging step and can be a process of trial and error, involving various solvents and crystallization techniques like slow evaporation, vapor diffusion, or cooling. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots of varying intensities. By collecting and analyzing this diffraction pattern, the electron density map of the molecule can be calculated, which in turn reveals the precise position of each atom.
For derivatives of this compound, X-ray crystallography can be instrumental in:
Confirming the successful incorporation of the butanoate backbone into a larger, more complex molecule.
Determining the absolute stereochemistry of chiral centers that may have been introduced during a synthetic sequence.
Elucidating the conformational preferences of the molecule in the solid state, which can provide insights into its behavior in solution and its interaction with other molecules.
Verifying the regioselectivity of reactions, ensuring that functional groups have been added to the intended positions.
The data obtained from X-ray crystallography is typically presented in a crystallographic information file (CIF), which contains a wealth of information including unit cell dimensions, bond lengths, bond angles, and atomic coordinates.
Table 1: Representative Crystallographic Data Parameters
| Parameter | Description | Example Value Range |
|---|---|---|
| Crystal System | The symmetry classification of the crystal lattice. | Monoclinic, Orthorhombic, etc. |
| Space Group | The specific symmetry group of the crystal. | P2₁/c, P-1, etc. |
| a, b, c (Å) | The lengths of the unit cell axes. | 10-20 Å |
| α, β, γ (°) | The angles between the unit cell axes. | 90-120° |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.02-0.06 for a good quality structure |
While no specific crystal structures of derivatives of this compound are publicly available, the general principles of X-ray crystallography would be applied to any such solid derivative to provide unambiguous structural proof. This technique remains the gold standard for molecular structure determination in the solid state.
Future Perspectives and Emerging Research Directions
Development of Novel and Highly Efficient Synthetic Pathways
The synthesis of functionalized bromoesters like Tert-butyl 4-bromo-2-methylbutanoate is moving beyond traditional methods toward more efficient, selective, and sustainable pathways. Future research is set to refine and revolutionize how this and similar molecules are constructed.
Conventional approaches often rely on the bromination of corresponding alcohols or acids, or the esterification of a bromo-acid. For instance, methods exist for producing bromo-acids and their subsequent esters by reacting α-hydroxy carboxylic acids with hydrogen bromide, where the continuous removal of water drives the reaction forward. google.com However, these routes can require harsh conditions and may lack the efficiency demanded by modern chemical processes.
Emerging strategies are focusing on catalysis and milder reaction conditions. One promising area is the application of visible light-induced C-H bromination, which offers a pathway to halogenated esters with high precision and functional group tolerance, avoiding the use of aggressive brominating agents like elemental bromine. organic-chemistry.org Another innovative approach involves the one-step synthesis of related compounds like tert-butyl bromoacetate (B1195939) from tert-butyl acetate (B1210297) and bromoacetic acid using a strong acid ion exchange resin as a catalyst. google.comgoogle.com This method replaces corrosive reagents like thionyl chloride, aligning with the principles of green chemistry by minimizing hazardous waste. google.com Adapting such catalytic, one-pot systems for this compound represents a key direction for future synthetic development.
The table below summarizes potential synthetic strategies, highlighting the shift from traditional to modern, more efficient methods.
| Synthetic Strategy | Key Reagents/Conditions | Advantages | Potential for this compound |
| Traditional Esterification | α-hydroxy acid/ester + HBr | Well-established | Feasible but potentially harsh conditions |
| Ion Exchange Catalysis | Carboxylic acid + tert-butyl acetate, ion exchange resin | Milder conditions, reduced waste google.comgoogle.com | High potential for a greener, one-step synthesis |
| Photocatalytic Bromination | C-H bonds + Brominating agent (e.g., NBS), photocatalyst | High selectivity, mild conditions organic-chemistry.org | Applicable for direct synthesis from a suitable precursor |
| Nucleophilic Substitution | Carboxylic acid + Alkyl halide, Bu4NF | Convenient, high reactivity of carboxylate ion researchgate.net | A viable route for assembling the molecule from precursors |
Exploration of Unconventional Reactivity Patterns
While the primary carbon-bromine bond in this compound is a classic electrophilic site for nucleophilic substitution reactions, future research is expected to pivot towards harnessing its potential in radical-mediated transformations. researchgate.net The activation of the C-Br bond to generate alkyl radicals opens up a vast landscape of novel chemical reactivity.
Visible-light photocatalysis is at the forefront of this exploration. By using a suitable photocatalyst, the C-Br bond can be homolytically cleaved under mild conditions to form a radical intermediate. rsc.orgacs.org This radical can then engage in a variety of C-C bond-forming reactions that are difficult to achieve through traditional ionic pathways. Examples include the alkenylation of unactivated alkyl bromides and cross-coupling reactions with amines to produce valuable α-alkylated aldehydes. rsc.orgrsc.org
Furthermore, the combination of photocatalysis with transition metal catalysis, known as metallaphotocatalysis, is a powerful emerging strategy. This dual catalytic approach has enabled challenging couplings, such as the reaction of alkyl bromides with alkanes, mediated by nickel catalysts. nih.gov Another area of interest is the exploration of radical-polar crossover mechanisms, where a photochemically generated radical undergoes a single-electron oxidation to form a cation, which then reacts with a nucleophile. This has been successfully applied to the phosphinylation of a wide range of alkyl bromides. chinesechemsoc.org Applying these cutting-edge radical-based methodologies to this compound could unlock new synthetic pathways to complex molecules.
Integration with Machine Learning for Reaction Prediction and Optimization
For a molecule like this compound, ML can contribute in several ways:
Retrosynthesis: AI tools can deconstruct the target molecule into simpler, commercially available starting materials, potentially identifying more efficient or innovative synthetic routes than those devised by human chemists. chemcopilot.comarxiv.org Sequence-to-sequence (Seq2Seq) models, which treat molecules as SMILES strings, are particularly powerful for this purpose. mit.eduillinois.edu
Reaction Optimization: ML models can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield and selectivity of a desired transformation, minimizing the need for extensive empirical screening.
Discovery of New Reactions: By analyzing patterns in reactivity data, AI can help identify conditions under which this compound might undergo novel or unexpected transformations, guiding experimental exploration.
While the application of these tools is still evolving, their integration into the research workflow promises to accelerate the discovery and development of synthetic routes and applications for complex functionalized molecules. illinois.edu
Applications in Materials Science and Polymer Chemistry
The presence of an alkyl bromide functionality makes this compound a promising candidate for use in polymer chemistry, particularly in the field of controlled radical polymerization (CRP). mdpi.comcmu.edu
Alkyl halides are widely used as initiators in Atom Transfer Radical Polymerization (ATRP), a robust CRP technique that enables the synthesis of polymers with well-defined architectures, predetermined molecular weights, and low polydispersity. cmu.educhemicalbook.com While tertiary bromides like tert-butyl α-bromoisobutyrate are common ATRP initiators, primary bromides can also initiate polymerization. chemicalbook.com Using this compound as an initiator would incorporate the 2-methylbutanoate moiety as the starting unit of each polymer chain, potentially influencing the material's final properties, such as its thermal stability or solubility.
Beyond simple linear polymers, bromoester-containing molecules are valuable for creating more complex polymer architectures. For example, they can be used as building blocks for star-comb and mikto-arm polymers, which have unique solution and bulk properties. nih.gov The tert-butyl ester group could also serve as a protecting group, which can be removed post-polymerization to reveal a carboxylic acid group, allowing for further functionalization or alteration of the polymer's properties (e.g., making it pH-responsive).
Computational Design of New Transformations and Catalyst Discovery
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into reaction mechanisms and catalyst behavior at the molecular level. mdpi.com For this compound, computational tools are essential for designing new reactions and identifying optimal catalysts.
DFT calculations can be used to:
Analyze Reaction Pathways: Elucidate the energetics of competing reaction pathways, such as SN2 versus E2 elimination, allowing researchers to predict and control reaction outcomes. rsc.orgacs.org
Design Catalysts: Model the interaction between the substrate and a potential catalyst to predict catalytic activity. This is crucial for developing new catalysts for challenging transformations like C-Br bond activation. acs.orgqub.ac.uk By understanding the electronic and steric factors that govern catalysis, new, more efficient catalysts can be designed in silico before being synthesized in the lab. pnnl.gov
Understand Novel Reactivity: Investigate the mechanisms of photocatalytic and other radical-mediated reactions. Computational studies can model the properties of excited states and transition states that are difficult to probe experimentally, providing a deeper understanding of these complex processes. pnnl.gov
Recent computational work has focused on designing organocatalysts, such as bidentate hypervalent iodine catalysts, that activate substrates through specific non-covalent interactions like halogen bonding. acs.orgresearchgate.net This computational-led approach to catalyst discovery is a key future direction that will enable the selective and efficient transformation of molecules like this compound.
Q & A
Basic: What synthetic strategies are effective for preparing tert-butyl 4-bromo-2-methylbutanoate?
Methodological Answer:
- Esterification : React 4-bromo-2-methylbutanoic acid with tert-butanol under acid catalysis (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid). Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2).
- Purification : Use fractional distillation or column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the ester.
- Yield Optimization : Pre-dry reactants with molecular sieves to minimize water interference. Avoid excessive heat to prevent decomposition of the tert-butyl group .
Basic: How can NMR spectroscopy distinguish this compound from its structural isomers?
Methodological Answer:
- ¹H NMR :
- Tert-butyl group: Singlet at δ ~1.4 ppm (9H).
- Brominated methyl branch: Multiplet for CH₂Br (δ ~3.5–4.0 ppm) and methyl group (δ ~1.2–1.4 ppm).
- Compare with isomers (e.g., 3-bromo derivatives): Shifts in CH₂Br position and splitting patterns differ due to electronic effects.
- ¹³C NMR :
- Carbon adjacent to bromine (C-Br): δ ~30–35 ppm.
- Confirm tert-butyl carbonyl resonance at δ ~170–175 ppm.
- Reference : Use dynamic NMR techniques (as in ) to resolve conformational ambiguities .
Advanced: How do steric effects of the tert-butyl group influence nucleophilic substitution (SN) reactivity at the brominated carbon?
Methodological Answer:
- Steric Hindrance : The bulky tert-butyl group adjacent to the brominated carbon impedes SN2 mechanisms (backside attack).
- Mechanistic Shift : Favors SN1 pathways in polar protic solvents (e.g., ethanol/water) due to carbocation stabilization.
- Experimental Validation :
Advanced: How can researchers resolve discrepancies in thermal decomposition data (e.g., DSC) for this compound?
Methodological Answer:
- Controlled Replicates : Repeat DSC under identical conditions (heating rate: 10°C/min, N₂ atmosphere).
- Purity Check : Analyze via HPLC (C18 column, acetonitrile/water) or GC-MS to rule out impurities.
- Decomposition Byproducts : Use FTIR or GC-MS to identify gases (e.g., CO, Br₂) formed during degradation.
- Reference Standards : Compare with decomposition profiles of structurally similar tert-butyl esters (e.g., tert-butyl 4-bromobutanoate) .
Advanced: What strategies improve regioselectivity during bromination of tert-butyl 2-methylbutanoate to target the 4-position?
Methodological Answer:
- Radical Bromination : Use N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄. The tert-butyl group’s electron-donating effect directs bromination to the less substituted position.
- Electrophilic Bromination : Employ HBr/H₂O₂ in acetic acid. Steric hindrance from the tert-butyl group limits bromination to the 4-position.
- Validation :
Advanced: How does the tert-butyl group affect crystallization behavior in X-ray diffraction studies?
Methodological Answer:
- Crystal Packing : The bulky tert-butyl group disrupts regular packing, leading to low-melting or amorphous solids.
- Co-crystallization : Use co-formers (e.g., succinic acid) to enhance lattice stability.
- Dynamic NMR : Apply low-temperature NMR (as in ) to study conformational locking during crystallization.
- Reference : Compare with crystallographic data for tert-butyl carbamates (e.g., ) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.
- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats.
- Storage : Store in airtight containers at 2–8°C (freezer recommended for long-term stability).
- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
